N-(3-{[7-Methoxy-6-(2-Pyrrolidin-1-Ylethoxy)quinazolin-4-Yl]amino}-4-Methylphenyl)-2-Morpholin-4-Ylisonicotinamide
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Overview
Description
4-Pyridinecarboxamide, N-[3-[[7-methoxy-6-[2-(1-pyrrolidinyl)ethoxy]-4-quinazolinyl]amino]-4-methylphenyl]-2-(4-morpholinyl)- is a complex organic compound that features a pyridinecarboxamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the pyridinecarboxamide core: This can be achieved through the reaction of pyridine derivatives with carboxylic acid derivatives under appropriate conditions.
Attachment of the quinazolinyl group: This step might involve the use of coupling reactions such as Suzuki or Heck coupling.
Introduction of the methoxy and ethoxy groups: These groups can be introduced through nucleophilic substitution reactions.
Formation of the morpholinyl group: This can be achieved through the reaction of appropriate amines with epoxides or other electrophilic intermediates.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or ethoxy groups.
Reduction: Reduction reactions could target the quinazolinyl or pyridine rings.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
This compound could have several applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Biology: Use in studies of cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It could involve binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar compounds might include other pyridinecarboxamide derivatives or quinazolinyl-containing compounds. The uniqueness of this compound could lie in its specific combination of functional groups, which might confer unique biological activity or chemical reactivity.
List of Similar Compounds
- Pyridinecarboxamide derivatives
- Quinazolinyl-containing compounds
- Morpholinyl-containing compounds
Properties
Molecular Formula |
C32H37N7O4 |
---|---|
Molecular Weight |
583.7 g/mol |
IUPAC Name |
N-[3-[[7-methoxy-6-(2-pyrrolidin-1-ylethoxy)quinazolin-4-yl]amino]-4-methylphenyl]-2-morpholin-4-ylpyridine-4-carboxamide |
InChI |
InChI=1S/C32H37N7O4/c1-22-5-6-24(36-32(40)23-7-8-33-30(17-23)39-12-14-42-15-13-39)18-26(22)37-31-25-19-29(43-16-11-38-9-3-4-10-38)28(41-2)20-27(25)34-21-35-31/h5-8,17-21H,3-4,9-16H2,1-2H3,(H,36,40)(H,34,35,37) |
InChI Key |
LGTPGGBSDIEHKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)N3CCOCC3)NC4=NC=NC5=CC(=C(C=C54)OCCN6CCCC6)OC |
Origin of Product |
United States |
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